2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol
Description
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol is an azo compound characterized by a central phenyl ring linked to a 2-methoxy-4-nitrophenyl group via an azo (-N=N- bond) bridge. The phenyl ring is substituted with an ethylaminoethanol moiety.
For example, outlines the reaction of 1-chloro-4-nitrobenzene with 2-(2-hydroxyethylamino)-ethanol to form a structurally similar azo compound .
Applications: Azo compounds are widely used as dyes, with substituents like methoxy and nitro groups influencing colorfastness and solubility.
Properties
CAS No. |
97337-91-2 |
|---|---|
Molecular Formula |
C17H20N4O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(2-methoxy-4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C17H20N4O4/c1-3-20(10-11-22)14-6-4-13(5-7-14)18-19-16-9-8-15(21(23)24)12-17(16)25-2/h4-9,12,22H,3,10-11H2,1-2H3 |
InChI Key |
ANPZAKZQIACFFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Hydroxyethylation of Amino-Nitrophenyl Compounds
A key step in preparing the ethanolamine side chain involves hydroxyethylation of an amino-substituted nitrophenyl compound. According to a patented method for related compounds such as N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine, the process includes:
- Reacting 2-amino-5-nitrophenol with an alkali (e.g., sodium hydroxide) and a hydroxyethylating agent such as ethylene chlorohydrin in a polar aprotic solvent like dimethylformamide (DMF) or glycol dimethyl ether (DME) .
- The reaction is conducted under controlled pressure (0.1–1.0 MPa) and temperature (100–130 °C) for 3–8 hours in an autoclave.
- After reaction completion, the mixture is cooled, diluted with cold water to precipitate the intermediate 2-(3-nitro-6-amino-phenoxy)ethanol, which is isolated by filtration and drying.
Condensation with Ethyl Chloroformate and Hydrolysis
- The intermediate 2-(3-nitro-6-amino-phenoxy)ethanol is then reacted with ethyl chloroformate in the presence of a catalyst such as calcium carbonate .
- This step is performed in solvents like DME or DMF at 60–100 °C under pressure for 4–9 hours.
- Following condensation, the reaction mixture undergoes hydrolysis with aqueous sodium hydroxide (20% solution) at 50–90 °C for 4–7 hours to yield the final hydroxyethylated amine product.
- The product is isolated by filtration, washing, and drying.
Azo Coupling Reaction
- The azo linkage is formed by diazotization of a substituted aniline (e.g., 2-methoxy-4-nitroaniline) with sodium nitrite in acidic conditions at low temperature.
- The diazonium salt is then coupled with an aromatic amine or phenol derivative bearing the ethylaminoethanol group.
- The coupling reaction is typically carried out in aqueous or mixed solvent systems at 0–5 °C to control the reaction rate and avoid side reactions.
- The azo compound precipitates out or is extracted and purified by recrystallization.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydroxyethylation | 2-amino-5-nitrophenol, NaOH, ethylene chlorohydrin, DMF | 100–130 | 0.1–1.0 | 3–8 | >60 | High purity, low waste generation |
| Condensation & Hydrolysis | 2-(3-nitro-6-amino-phenoxy)ethanol, ethyl chloroformate, CaCO3, NaOH | 60–100 (condensation), 50–90 (hydrolysis) | 0.1–1.0 | 4–9 (condensation), 4–7 (hydrolysis) | High | Catalyst recyclable, mild conditions |
| Diazotization & Azo Coupling | 2-methoxy-4-nitroaniline, NaNO2, acid, coupling partner | 0–5 | Atmospheric | 1–3 | Moderate | Temperature control critical |
Research Findings and Practical Considerations
- The hydroxyethylation step under pressure and elevated temperature improves yield and purity compared to ambient conditions.
- Use of aprotic polar solvents like DMF or DME enhances solubility and reaction rates.
- Calcium carbonate as a catalyst in condensation is preferred for its mildness and ease of removal.
- The overall process is designed to minimize waste and environmental impact, suitable for scale-up and industrial production.
- Analytical methods such as HPLC are used to monitor reaction progress and purity, with target residual starting material below 1.0%.
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a pharmaceutical agent due to its unique chemical structure, which includes an azo group known for its biological activity.
- Antimicrobial Activity : Research indicates that diazenyl compounds, including derivatives of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol, exhibit antimicrobial properties against various bacterial strains. A study demonstrated that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
- Antioxidant Properties : The antioxidant potential of related diazenyl compounds has been explored, showing promising results in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions .
Analytical Chemistry
The compound can serve as a reagent in various analytical techniques due to its chromogenic properties.
- Colorimetric Analysis : The azo group in the compound allows it to undergo color changes upon reaction with different analytes, making it suitable for colorimetric assays. This application is particularly useful in determining concentrations of metal ions and other substances in solution.
Material Science
In material science, the compound's azo functionality can be utilized in synthesizing polymers and dyes.
- Dye Synthesis : The compound can act as a precursor in synthesizing azo dyes, which are widely used in textiles and other industries. Its ability to form stable azo linkages makes it a candidate for developing new dye formulations with enhanced properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol involves its interaction with molecular targets through its azo and nitro functional groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its diverse applications.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent groups, azo linkage positions, and amino alcohol side chains. These variations impact solubility, melting points, and applications.
Table 1: Structural and Molecular Comparison
Key Observations :
- Methoxy vs. Nitro Groups : The 2-methoxy-4-nitro substitution (as in 41541-14-4) enhances solubility in polar solvents compared to nitro-only analogs (e.g., 2872-52-8) .
- Amino Alcohol Side Chains: Diethanolamine derivatives (e.g., 41541-14-4) exhibit higher polarity and melting points (360.37°C) than monoethanolamine analogs .
- Halogen Substitution : The chloro group in 3180-81-2 increases molecular weight and may improve lightfastness in dye applications .
Physicochemical Properties
Table 2: Physical Properties
Solubility Trends :
- Methoxy and diethanolamine groups (41541-14-4) improve solubility in ethanol and DMSO compared to nitro-only derivatives .
- Chloro-substituted analogs (3180-81-2) show reduced aqueous solubility due to increased hydrophobicity .
Biological Activity
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol, also known by its CAS number 97337-91-2, is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N), which is responsible for their vivid colors and various biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential applications in medicine and biology, and relevant research findings.
- Molecular Formula: C17H20N4O4
- Molecular Weight: 344.3651 g/mol
- CAS Number: 97337-91-2
- IUPAC Name: 2-[ethyl[4-[(2-methoxy-4-nitrophenyl)azo]phenyl]amino]ethanol
The biological activity of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol is primarily attributed to its ability to interact with various biological targets, including proteins and nucleic acids. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines that can bind to cellular components. This binding can influence several cellular processes, including:
- Enzyme Activation: The compound may activate specific enzymes involved in metabolic pathways.
- Gene Expression Modulation: It can alter gene expression patterns through interactions with transcription factors.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity:
- Studies have shown that azo compounds possess antimicrobial properties against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
-
Anticancer Potential:
- Azo compounds have been investigated for their potential anticancer effects. They can induce apoptosis in cancer cells through oxidative stress mechanisms or by modulating signaling pathways involved in cell survival.
-
Antioxidant Properties:
- The ability of this compound to scavenge free radicals has been documented, suggesting a role in preventing oxidative damage in biological systems.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol:
Applications in Medicine and Industry
The diverse biological activities of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol suggest several potential applications:
- Pharmaceuticals: Development of novel antimicrobial and anticancer agents.
- Diagnostics: Use as a staining agent in histology for visualizing cellular components.
- Textile Industry: Employed as a dye due to its vibrant color and stability.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
